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Compound of Interest

Compound Name: Dispersol yellow brown XF

Cat. No.: B12363241 Get Quote

Disclaimer: A comprehensive search of scientific literature and chemical databases for

"Dispersol Yellow Brown XF" and its likely chemical equivalent, C.I. Disperse Brown 1, did

not yield detailed, publicly available data on its complete photophysical properties, such as

emission spectra, fluorescence quantum yield, or fluorescence lifetime. The commercial name

"Dispersol Yellow Brown XF" likely refers to a specific formulation of C.I. Disperse Brown 1

(CAS: 23355-64-8), an azo dye used in the textile industry.[1][2][3]

This guide provides the available structural and absorption data for C.I. Disperse Brown 1 and

presents generalized, standard experimental protocols for the characterization of a disperse

dye's photophysical properties, as would be performed in a research setting.

Chemical Identity and Known Properties
C.I. Disperse Brown 1 is a monoazo dye.[1] Its primary application is in the dyeing of synthetic

fibers like polyester.[2] The fundamental chemical and physical properties are compiled in Table

1.
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Parameter Value Reference

C.I. Name Disperse Brown 1 [1][4]

C.I. Number 11152 [1][4]

CAS Registry Number 23355-64-8 [1][2][3][4]

Chemical Name

2,2'-[[3-chloro-4-[(2,6-dichloro-

4-

nitrophenyl)azo]phenyl]imino]bi

sethanol

[3][4]

Molecular Formula C₁₆H₁₅Cl₃N₄O₄ [1][2][4]

Molecular Weight 433.67 g/mol [1][2][4]

Absorption Max (λmax) 586 nm [5]

Appearance Deep dark brown powder [1]

Note: The reported λmax of 586 nm was noted in the context of a photodegradation study; the

solvent and specific measurement conditions were not specified.[5]

Experimental Protocols for Photophysical
Characterization
The following sections describe standard methodologies for determining the key photophysical

properties of a fluorescent dye. These protocols are generalized and would require optimization

for the specific compound and solvent system.

This technique is used to determine the wavelength(s) of maximum absorption (λmax) and the

molar extinction coefficient (ε), which quantifies how strongly the dye absorbs light at a given

wavelength.

Methodology:

Sample Preparation: Prepare a stock solution of the dye (e.g., 1 mg/mL) in a spectroscopic-

grade solvent (e.g., ethanol, acetone, or dimethylformamide). From this stock, create a

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

http://www.worlddyevariety.com/disperse-dyes/disperse-brown-1.html
https://www.benchchem.com/pdf/In_Depth_Technical_Guide_Molecular_Weight_of_C_I_Disperse_Brown_1.pdf
http://www.worlddyevariety.com/disperse-dyes/disperse-brown-1.html
https://www.benchchem.com/pdf/In_Depth_Technical_Guide_Molecular_Weight_of_C_I_Disperse_Brown_1.pdf
http://www.worlddyevariety.com/disperse-dyes/disperse-brown-1.html
https://www.smolecule.com/products/s773144
https://pubchem.ncbi.nlm.nih.gov/compound/C.I.-Disperse-brown-1
https://www.benchchem.com/pdf/In_Depth_Technical_Guide_Molecular_Weight_of_C_I_Disperse_Brown_1.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/C.I.-Disperse-brown-1
https://www.benchchem.com/pdf/In_Depth_Technical_Guide_Molecular_Weight_of_C_I_Disperse_Brown_1.pdf
http://www.worlddyevariety.com/disperse-dyes/disperse-brown-1.html
https://www.smolecule.com/products/s773144
https://www.benchchem.com/pdf/In_Depth_Technical_Guide_Molecular_Weight_of_C_I_Disperse_Brown_1.pdf
http://www.worlddyevariety.com/disperse-dyes/disperse-brown-1.html
https://www.smolecule.com/products/s773144
https://www.benchchem.com/pdf/In_Depth_Technical_Guide_Molecular_Weight_of_C_I_Disperse_Brown_1.pdf
https://files01.core.ac.uk/download/552439871.pdf
http://www.worlddyevariety.com/disperse-dyes/disperse-brown-1.html
https://files01.core.ac.uk/download/552439871.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12363241?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


series of dilutions to identify a concentration that yields an absorbance value between 0.1

and 1.0 at the absorption maximum to ensure linearity.

Measurement: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure

solvent to serve as a reference blank. Fill a second cuvette with the diluted dye solution.

Data Acquisition: Scan a range of wavelengths (e.g., 300-800 nm) to record the absorption

spectrum and identify the λmax.

Molar Extinction Coefficient (ε) Calculation: Using a solution of known concentration (c, in

mol/L) and path length (l, typically 1 cm), calculate ε (in L·mol⁻¹·cm⁻¹) using the Beer-

Lambert law: A = εcl where A is the absorbance at λmax.

This determines the emission and excitation spectra of the dye. The emission spectrum reveals

the wavelength of maximum fluorescence (λem), while the excitation spectrum should mirror

the absorption spectrum if a single fluorescent species is present.

Methodology:

Sample Preparation: Prepare a dilute solution of the dye in the chosen solvent. The

absorbance at the excitation wavelength should be kept low (typically < 0.1) to avoid inner

filter effects.

Measurement: Use a spectrofluorometer.

Emission Spectrum: Set the excitation monochromator to the dye's λmax (e.g., 586 nm) and

scan the emission monochromator over a longer wavelength range (e.g., 590-800 nm). The

peak of this spectrum is the λem.

Excitation Spectrum: Set the emission monochromator to the dye's λem and scan the

excitation monochromator over a shorter wavelength range (e.g., 400-590 nm).

The quantum yield is a measure of the efficiency of the fluorescence process, defined as the

ratio of photons emitted to photons absorbed. The relative method, using a well-characterized

standard, is most common.

Methodology:
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Standard Selection: Choose a fluorescent standard with a known quantum yield and

absorption/emission in a similar spectral region (e.g., Rhodamine B in ethanol, ΦF ≈ 0.65).

Data Collection:

Measure the UV-Vis absorbance of both the sample dye and the standard at the chosen

excitation wavelength. Adjust concentrations so the absorbances are similar and below

0.1.

Record the fluorescence emission spectra of both the sample and the standard, using the

same excitation wavelength and instrument settings.

Calculation: Calculate the quantum yield of the sample (ΦF, spl) using the following equation:

ΦF, spl = ΦF, std × ( Ispl / Istd ) × ( Astd / Aspl ) × ( nspl² / nstd² )

where:

ΦF, std is the quantum yield of the standard.

I is the integrated fluorescence intensity (area under the emission curve).

A is the absorbance at the excitation wavelength.

n is the refractive index of the solvent.

The fluorescence lifetime is the average time the molecule spends in the excited state before

returning to the ground state by emitting a photon. Time-Correlated Single-Photon Counting

(TCSPC) is a highly sensitive and common method for this measurement.

Methodology:

Instrumentation: Utilize a TCSPC system, which includes a pulsed light source (e.g., a

picosecond laser or LED), a sensitive detector (e.g., a photomultiplier tube), and timing

electronics.

Measurement:
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Excite a dilute sample of the dye with the pulsed light source.

The TCSPC electronics measure the time delay between the excitation pulse and the

detection of the first emitted photon.

This process is repeated for millions of events to build a histogram of photon arrival times.

Data Analysis: The resulting decay curve is fitted to an exponential function to extract the

fluorescence lifetime (τF). The instrument's own response (Instrument Response Function or

IRF) must be measured using a scattering solution and deconvoluted from the sample's

decay curve for accurate results.

Visualized Experimental Workflow
The logical flow for characterizing the photophysical properties of a novel or uncharacterized

dye is depicted below.
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General Workflow for Dye Photophysical Characterization

Sample Preparation

Absorption Spectroscopy

Fluorescence Spectroscopy

Data Compilation

Dye Synthesis
/Purification

Prepare Stock Solution
(Known Concentration)

Prepare Dilutions
(Spectroscopic Grade Solvent)

Measure Absorbance Spectrum

Measure Emission &
Excitation Spectra

Measure Fluorescence
Lifetime (τF)

Calculate Molar Extinction
Coefficient (ε)

 informs

Final Photophysical
Properties Table

(λabs, λem, ε, ΦF, τF)

Determine Quantum Yield (ΦF)
(vs. Standard)
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Caption: Workflow for photophysical characterization of a dye. for photophysical

characterization of a dye.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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